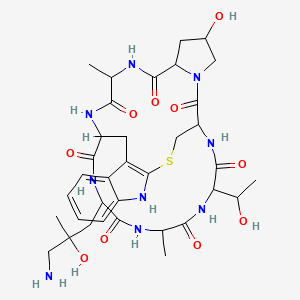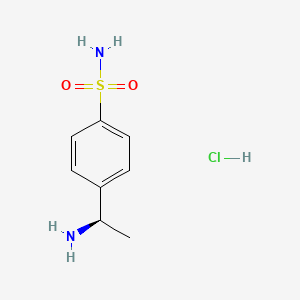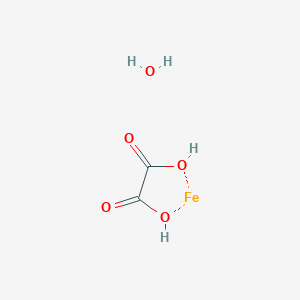
Iron(II) oxalate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(II) oxalate hydrate, also known as ferrous oxalate dihydrate, is an inorganic compound with the chemical formula FeC₂O₄·2H₂O. It is the ferrous salt of oxalic acid and is known for its yellow powder appearance. The naturally occurring mineral form of this compound is called humboldtine . This compound is poorly soluble in water and has a density of 2.28 g/cm³ .
Vorbereitungsmethoden
Iron(II) oxalate hydrate can be synthesized through various methods. One common laboratory method involves dissolving iron(II) ammonium sulfate in warm water and then adding an oxalic acid solution . Another approach is to start from metallic iron and react it with oxalic acid under hydrothermal conditions to obtain high-quality single crystals of this compound . Industrial production methods often involve similar principles but on a larger scale, ensuring the purity and consistency required for various applications.
Analyse Chemischer Reaktionen
Iron(II) oxalate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated to 120°C, the dihydrate dehydrates, and the anhydrous ferrous oxalate decomposes near 190°C.
Oxidation: Iron(II) oxalate can be oxidized to iron(III) oxalate in the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Iron(II) oxalate can participate in substitution reactions where the oxalate ligand is replaced by other ligands under specific conditions.
Common reagents used in these reactions include sulfuric acid, oxalic acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Iron(II) oxalate hydrate has a wide range of scientific research applications:
Medicine: While not directly used in medicine, its derivatives and related compounds are of interest for their potential therapeutic applications.
Industry: This compound is used as a photographic developer for silver bromide-gelatin plates, a pigment for plastics, paints, and lacquers, and as a reagent in various industrial processes
Wirkmechanismus
The mechanism by which iron(II) oxalate hydrate exerts its effects is primarily through its ability to undergo thermal decomposition and oxidation-reduction reactions. The compound’s structure consists of chains of oxalate-bridged ferrous centers, each with two aquo ligands . When heated, the dihydrate dehydrates, leading to the formation of anhydrous ferrous oxalate, which then decomposes into iron oxides and other products. This decomposition process is crucial for its applications in material synthesis and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Iron(II) oxalate hydrate can be compared with other similar compounds, such as:
Iron(III) oxalate: This compound is the ferric form of oxalate and has different chemical properties and applications.
Potassium ferrioxalate: A complex compound used in photochemistry and as a standard for actinometry.
Sodium ferrioxalate: Similar to potassium ferrioxalate, it is used in photochemical studies.
This compound is unique due to its specific thermal decomposition properties and its role as a precursor for advanced materials. Its ability to form high-quality single crystals makes it valuable for diffraction and spectroscopic studies .
Eigenschaften
IUPAC Name |
iron;oxalic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Fe.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGJZVCKMKGZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.O.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FeO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622314-35-5 |
Source


|
| Record name | Ethanedioic acid, iron(2+) salt, hydrate (2:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622314-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE](/img/structure/B6354741.png)



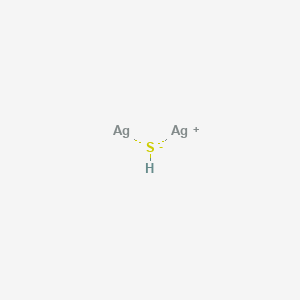
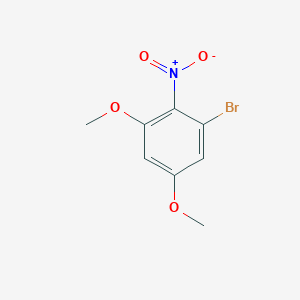
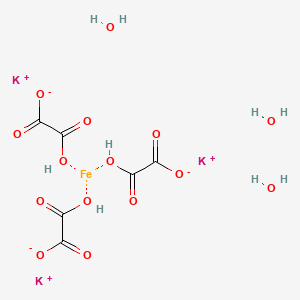
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6354782.png)
